N-[4-fluoro-2-(phenylacetyl)phenyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[4-fluoro-2-(phenylacetyl)phenyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique combination of functional groups, including a fluoro-substituted aromatic ring and a methoxyphenyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-2-(phenylacetyl)phenyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenylacetyl Intermediate: The initial step involves the acylation of 4-fluoro-2-nitrobenzene with phenylacetyl chloride in the presence of a base such as pyridine. This reaction yields 4-fluoro-2-(phenylacetyl)nitrobenzene.
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent like iron powder in acidic conditions, resulting in 4-fluoro-2-(phenylacetyl)aniline.
Coupling with 4-Methoxyphenylacetic Acid: The final step involves coupling the amine with 4-methoxyphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-2-(phenylacetyl)phenyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to introduce a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the carbonyl position.
Substitution: Formation of a methoxy-substituted derivative.
Scientific Research Applications
N-[4-fluoro-2-(phenylacetyl)phenyl]-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-fluoro-2-(phenylacetyl)phenyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The fluoro and methoxy groups can enhance its binding affinity and specificity to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide
- N-[4-fluoro-2-(phenylacetyl)phenyl]-3-(4-hydroxyphenyl)propanamide
Uniqueness
Compared to similar compounds, N-[4-fluoro-2-(phenylacetyl)phenyl]-3-(4-methoxyphenyl)propanamide stands out due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H22FNO3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[4-fluoro-2-(2-phenylacetyl)phenyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C24H22FNO3/c1-29-20-11-7-17(8-12-20)9-14-24(28)26-22-13-10-19(25)16-21(22)23(27)15-18-5-3-2-4-6-18/h2-8,10-13,16H,9,14-15H2,1H3,(H,26,28) |
InChI Key |
MTNWNLGRIBZIDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)F)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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